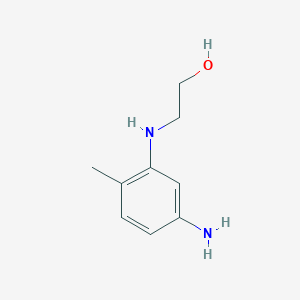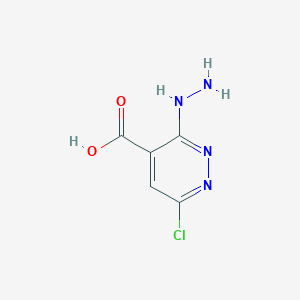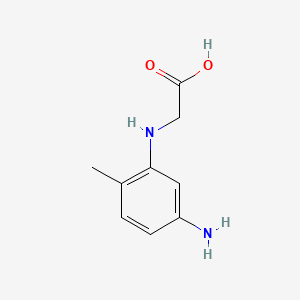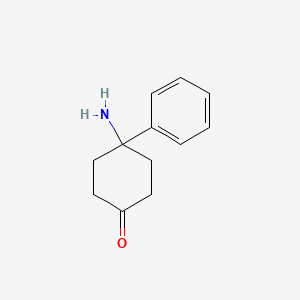
4-Amino-4-phenylcyclohexan-1-one
概要
説明
4-Amino-4-phenylcyclohexan-1-one, also known as APCH or 4-APCH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a synthetic derivative of ketamine and is commonly used in scientific research due to its potential as an NMDA receptor antagonist.
科学的研究の応用
-
Synthesis and Application of High-Washability 4-Amino-4′-Fluorosulfonylazobenzene Disperse Dyes to Cellulose Diacetate for High Color Fastness
- Application Summary : This research involves the synthesis of high-washability azo disperse dyes containing a fluorosulfonyl group and their application to cellulose diacetate fibers .
- Methods of Application : The dyes were synthesized and then applied to cellulose diacetate fibers. The dyeing and fastness properties of the fibers were then investigated .
- Results : The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .
-
Synthesis and Properties of Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Application Summary : This research involves the synthesis of a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, which was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
- Methods of Application : The poly(amic acid) (PAA) precursors were produced with moderate to high inherent viscosities and could be cast from DMAc solution and thermally converted into transparent, flexible, and tough polyimide films .
- Results : These polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .
-
Applications of Amino–yne Click Chemistry
- Application Summary : The amino–yne click reaction has been rapidly developed in recent years. It has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Methods of Application : This reaction is used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
- Results : The amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .
-
Synthesis and Characterization of Novel Polyamides
- Application Summary : A new aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials .
- Methods of Application : The newly obtained diamine with various aromatic dicarboxylic acids were polymerized via the usual Yamazaki reaction to prepare a series of fluorinated polyamides .
- Results : These polyamides showed outstanding solubility and could be easily dissolved in amide-type polar aprotic solvents. They could also be easily cast into transparent, tough, and flexible films with tensile strengths of 76.5–82.3 MPa, Young’s moduli of 1.64–1.85 GPa, and elongations at break of 10–12% .
-
Applications of Amino–yne Click Chemistry
- Application Summary : The amino–yne click reaction has been rapidly developed in recent years. It has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Methods of Application : This reaction is used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
- Results : The amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .
-
Synthesis and Application of High-Washability 4-Amino-4′-Fluorosulfonylazobenzene Disperse Dyes to Cellulose Diacetate for High Color Fastness
- Application Summary : This research involves the synthesis of high-washability azo disperse dyes containing a fluorosulfonyl group and their application to cellulose diacetate fibers .
- Methods of Application : The dyes were synthesized and then applied to cellulose diacetate fibers. The dyeing and fastness properties of the fibers were then investigated .
- Results : The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .
特性
IUPAC Name |
4-amino-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHEUAANNGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607352 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylcyclohexan-1-one | |
CAS RN |
95261-39-5 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


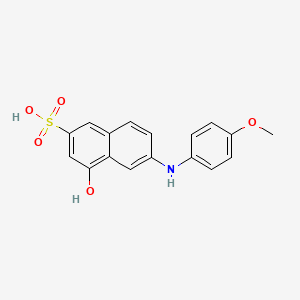
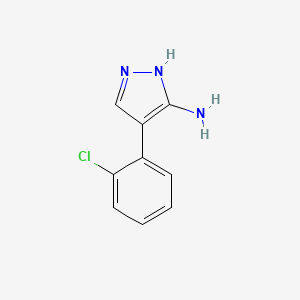
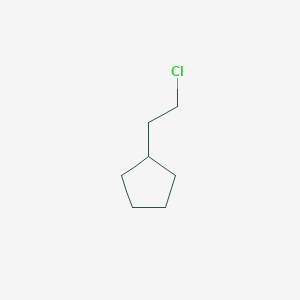

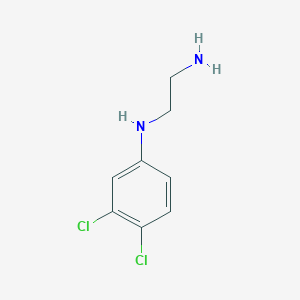
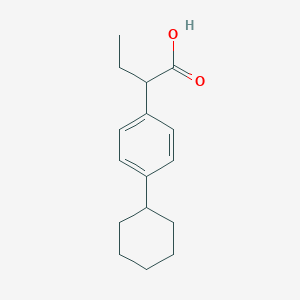
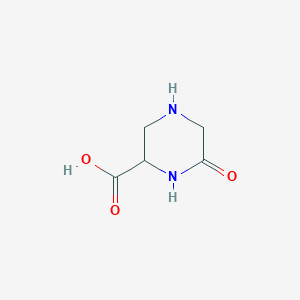
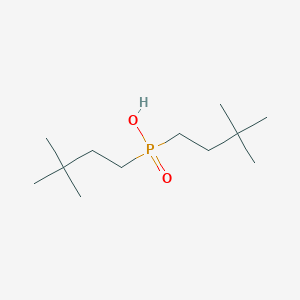
![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)
